molecular formula C9H16N4 B12956952 2-Methyl-6-(1-methyl-1H-pyrazol-5-yl)piperazine

2-Methyl-6-(1-methyl-1H-pyrazol-5-yl)piperazine

Cat. No.: B12956952
M. Wt: 180.25 g/mol
InChI Key: BNPQILAFJVEYGR-UHFFFAOYSA-N
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Description

2-Methyl-6-(1-methyl-1H-pyrazol-5-yl)piperazine is a heterocyclic compound that features both a pyrazole and a piperazine ring. Compounds containing pyrazole rings are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(1-methyl-1H-pyrazol-5-yl)piperazine typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with 2-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(1-methyl-1H-pyrazol-5-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-6-(1-methyl-1H-pyrazol-5-yl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(1-methyl-1H-pyrazol-5-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine
  • 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
  • Quinolinyl-pyrazoles

Uniqueness

2-Methyl-6-(1-methyl-1H-pyrazol-5-yl)piperazine is unique due to its specific substitution pattern on the pyrazole and piperazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

2-methyl-6-(2-methylpyrazol-3-yl)piperazine

InChI

InChI=1S/C9H16N4/c1-7-5-10-6-8(12-7)9-3-4-11-13(9)2/h3-4,7-8,10,12H,5-6H2,1-2H3

InChI Key

BNPQILAFJVEYGR-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(N1)C2=CC=NN2C

Origin of Product

United States

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